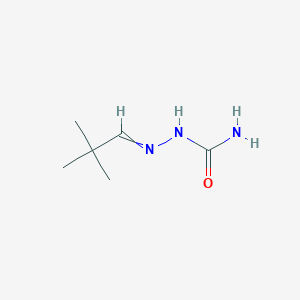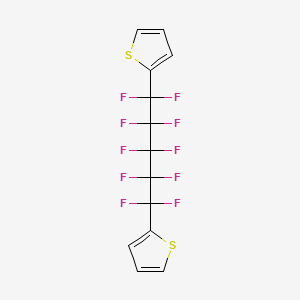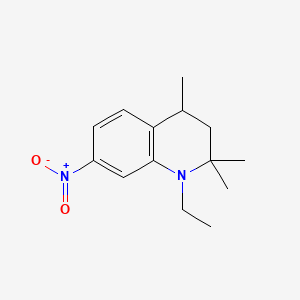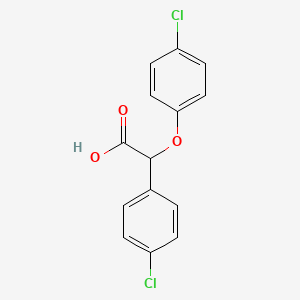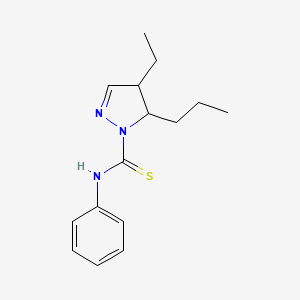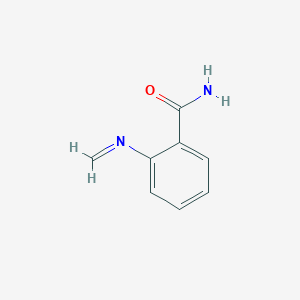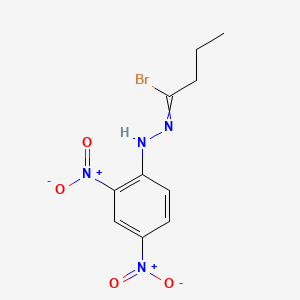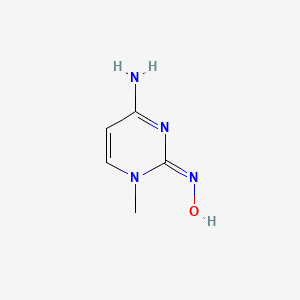
2(1H)-Pyrimidinone,4-amino-1-methyl-,oxime(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyrimidinone,4-amino-1-methyl-,oxime(9CI): is a heterocyclic compound that contains a pyrimidine ring. Pyrimidinones are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Pyrimidinone,4-amino-1-methyl-,oxime(9CI) typically involves the reaction of 4-amino-1-methyl-2(1H)-pyrimidinone with hydroxylamine. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The oxime formation is facilitated by the nucleophilic attack of hydroxylamine on the carbonyl group of the pyrimidinone, followed by dehydration to form the oxime.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group back to the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with various functional groups.
Reduction: Corresponding amine derivatives.
Substitution: Substituted pyrimidinone derivatives with different functional groups.
科学的研究の応用
Chemistry: 2(1H)-Pyrimidinone,4-amino-1-methyl-,oxime(9CI) is used as a precursor in the synthesis of more complex heterocyclic compounds. Its reactivity and functional groups make it a valuable building block in organic synthesis.
Biology: The compound has shown potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further research in the development of new antibiotics.
Medicine: Research has indicated that this compound may have anti-inflammatory and anticancer properties. Its ability to modulate specific biological pathways makes it a promising candidate for drug development.
Industry: In the industrial sector, the compound is used in the synthesis of dyes and pigments. Its stability and reactivity make it suitable for various applications in material science.
作用機序
The mechanism of action of 2(1H)-Pyrimidinone,4-amino-1-methyl-,oxime(9CI) involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, its antimicrobial activity is attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis. In cancer cells, the compound may interfere with signaling pathways that regulate cell proliferation and apoptosis.
類似化合物との比較
2(1H)-Pyrimidinone: The parent compound without the amino and oxime groups.
4-Amino-2(1H)-pyrimidinone: Lacks the methyl and oxime groups.
1-Methyl-2(1H)-pyrimidinone: Lacks the amino and oxime groups.
Comparison: 2(1H)-Pyrimidinone,4-amino-1-methyl-,oxime(9CI) is unique due to the presence of both amino and oxime functional groups These groups enhance its reactivity and biological activity compared to its simpler counterparts
特性
分子式 |
C5H8N4O |
|---|---|
分子量 |
140.14 g/mol |
IUPAC名 |
(NE)-N-(4-amino-1-methylpyrimidin-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C5H8N4O/c1-9-3-2-4(6)7-5(9)8-10/h2-3,10H,1H3,(H2,6,7,8) |
InChIキー |
SDUUQNKQZXINNU-UHFFFAOYSA-N |
異性体SMILES |
CN\1C=CC(=N/C1=N/O)N |
正規SMILES |
CN1C=CC(=NC1=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



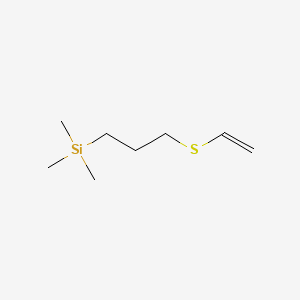

![5-Imino-2,3-dimethyl-5H-pyrrolo[3,4-B]pyrazin-7-amine](/img/structure/B13803019.png)

